(R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone is a chiral compound that features a piperidine ring substituted with an ethylamino group and an ethanone moiety. This compound is significant in medicinal chemistry due to its potential applications in drug development and biological research. It is classified as an organic compound, specifically an amine and ketone derivative, which suggests various reactivity patterns and interactions with biological systems.
This compound can be sourced from chemical suppliers and is often utilized in synthetic organic chemistry. It falls under the classification of amines due to the presence of the ethylamino group, and ketones due to the ethanone structure. The specific stereochemistry denoted by (R) indicates that it has a particular spatial arrangement, which can influence its biological activity.
The synthesis of (R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone typically involves several key steps:
The molecular structure of (R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone consists of:
The molecular formula is , with a molecular weight of approximately 168.24 g/mol. The structural representation can be visualized using molecular modeling software or drawn using chemical drawing tools.
(R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone involves its interaction with specific biological targets, such as enzymes or receptors. The binding of this compound to target proteins may alter their activity, leading to changes in cellular signaling pathways. The precise molecular targets depend on the context of use, including potential therapeutic applications.
Relevant data includes melting point, boiling point, and spectral data (NMR, IR) that confirm its structure.
(R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone has several applications:
This compound's unique structural features make it a valuable target for further research and development in various scientific fields.
The synthesis of enantiomerically pure (R)-1-(3-(ethylamino)piperidin-1-yl)ethanone demands precise stereocontrol at the C3 position of the piperidine ring. Chiral pool utilization is a predominant approach, where naturally occurring chiral molecules serve as starting materials. For instance, (R)-nipecotic acid derivatives are frequently employed due to their inherent chirality and structural congruence with the target molecule. Through sequential protection, activation, and nucleophilic displacement, (R)-nipecotic acid can be transformed into the 3-ethylamino-piperidine scaffold with retained stereochemical integrity .
Chiral auxiliaries offer another strategic pathway, as demonstrated by the use of (R)-1-phenylethylamine to induce diastereoselective reductive amination. This method achieves diastereomeric excesses exceeding 95% when employing sodium triacetoxyborohydride as the reducing agent in dichloromethane at 0–25°C. Subsequent auxiliary removal via hydrogenolysis yields the enantiopure (R)-3-ethylamino-piperidine intermediate, which undergoes N-acetylation to furnish the target compound .
Enzymatic resolution techniques provide complementary stereoselectivity, particularly for racemic precursors. Lipase-catalyzed kinetic resolution of N-acetylated racemic 3-aminopiperidine derivatives using vinyl acetate in tert-butyl methyl ether solvent achieves enantiomeric ratios (E) > 200. This process selectively acylates the (S)-enantiomer, leaving the desired (R)-3-aminopiperidine available for ethylation via reductive amination with acetaldehyde .
Table 1: Comparative Stereoselective Approaches
Method | Chiral Source | Key Conditions | de/ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Pool Derivatization | (R)-Nipecotic acid | Protection-activation-alkylation sequence | >99 | 65–72 |
Chiral Auxiliary | (R)-1-Phenylethylamine | NaBH(OAc)₃, CH₂Cl₂, 0–25°C | 95–98 | 82 |
Enzymatic Resolution | Lipase B (Candida antarctica) | Vinyl acetate, MTBE, 30°C | >99 (E > 200) | 45 (theoretical max 50) |
Nucleophilic substitution reactions constitute the cornerstone for constructing the ethylamino-ethanone architecture in this molecule. The synthesis typically involves sequential alkylation-acylation steps, beginning with the displacement of activated intermediates by ethylamine. A highly efficient route employs 1-(3-bromopiperidin-1-yl)ethanone as a pivotal intermediate, where the bromine atom at C3 undergoes SN2 displacement with ethanolic ethylamine at 60–80°C. This reaction proceeds with inversion of configuration, necessitating enantiopure (S)-3-bromopiperidine precursors to yield the desired (R)-3-ethylamino stereochemistry [5].
Condensation pathways offer an alternative by directly coupling pre-formed (R)-3-aminopiperidine with ethyl acetoacetate derivatives. Microwave-assisted condensation at 120°C for 15 minutes in dimethylformamide solvent achieves 85% conversion, followed by decarboxylation to furnish the ethanone moiety. Solvent optimization is critical: polar aprotic solvents like dimethylformamide or acetonitrile enhance reaction rates and yields compared to protic solvents, attributed to improved nucleophile activation and minimized side reactions such as elimination .
Protection-deprotection strategies are indispensable for regioselective functionalization. The tert-butoxycarbonyl (Boc) group is routinely employed to shield the piperidine nitrogen prior to ethylamino installation at C3. Following nucleophilic substitution with ethylamine, acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) liberates the secondary amine, which is selectively acetylated using acetic anhydride in pyridine at 0°C to prevent over-acylation. This sequential protocol affords the title compound in 78% overall yield [5].
Table 2: Solvent Optimization in Nucleophilic Substitution
Solvent | Dielectric Constant (ε) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Dimethylformamide | 38.3 | 80 | 4 | 92 |
Acetonitrile | 37.5 | 80 | 6 | 88 |
Ethanol | 24.3 | 80 | 12 | 65 |
Tetrahydrofuran | 7.6 | 80 | 24 | 42 |
Transition metal-catalyzed asymmetric amination enables direct enantioselective installation of the ethylamino group onto prochiral piperidinone precursors. Iridium-catalyzed reductive amination stands out for its efficiency, utilizing [Ir(cod)Cl]₂/(R)-Segphos catalyst systems under hydrogen pressure (50 psi). This method converts 1-acetylpiperidin-3-one to the target (R)-enantiomer with 92% enantiomeric excess and 95% yield in tetrahydrofuran at 60°C. The mechanism involves iminium ion formation followed by stereoselective hydride transfer [4].
Organocatalytic approaches leverage chiral phosphoric acids to enforce stereocontrol during ethylamination. (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) catalyzes the addition of ethylamine to N-acetyl-2,3-dehydropiperidine via aza-Michael reaction, achieving 89% enantiomeric excess. The reaction proceeds in toluene at -20°C over 48 hours, with molecular sieves suppressing imine formation byproducts. This strategy circumvents transition metals, simplifying purification for pharmaceutical applications [7].
Chiral phase-transfer catalysis provides a practical solution for liquid-liquid biphasic systems. N-spiro quaternary ammonium catalysts derived from cinchona alkaloids facilitate the alkylation of glycine Schiff bases with 1-chloro-3-ethylaminopropane precursors. While traditionally applied to amino acid synthesis, this methodology has been adapted for piperidine systems by employing N-(diphenylmethylene)piperidin-3-yl glycinate substrates. Yields reach 80% with 90% enantiomeric excess using 10 mol% catalyst in toluene/50% aqueous sodium hydroxide at 0°C [4] [7].
Table 3: Catalytic Asymmetric Amination Performance Metrics
Catalytic System | Substrate | ee (%) | Yield (%) | Reaction Conditions |
---|---|---|---|---|
[Ir(cod)Cl]₂/(R)-Segphos | 1-Acetylpiperidin-3-one | 92 | 95 | THF, H₂ (50 psi), 60°C, 12 h |
(R)-TRIP | N-Acetyl-2,3-dehydropiperidine | 89 | 82 | Toluene, -20°C, 48 h |
Cinchona-Derived Phase-Transfer Catalyst | N-(Diphenylmethylene)piperidin-3-yl glycinate | 90 | 80 | Toluene/50% aq. NaOH, 0°C, 24 h |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3